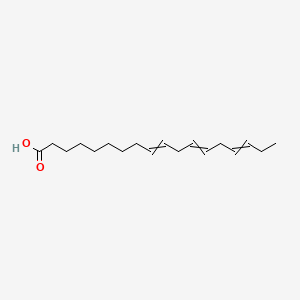
9,12,15-Octadecatrienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linolenic acid is a type of naturally-occurring fatty acid. It can refer to either of two octadecatrienoic acids, which have an 18-carbon chain and three double bonds in the cis configuration. The two main types are alpha-linolenic acid and gamma-linolenic acid. Alpha-linolenic acid is an omega-3 fatty acid, while gamma-linolenic acid is an omega-6 fatty acid. These fatty acids are essential for human health and must be obtained through the diet as the human body cannot synthesize them .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linolenic acid can be synthesized through various methods. One common method involves the extraction and enrichment from natural sources such as linseed oil. The process typically involves liquid-liquid extraction using solvents like wet furfural and hexane. The extracted linolenic acid can then be purified to achieve high purity levels .
Industrial Production Methods: Industrially, linolenic acid is often produced from vegetable oils. The oils are subjected to processes such as hydrolysis, extraction, and purification. For example, linseed oil is a rich source of linolenic acid, and the industrial process involves extracting the oil, followed by purification steps to isolate linolenic acid .
Chemical Reactions Analysis
Types of Reactions: Linolenic acid undergoes various chemical reactions, including:
Reduction: Reduction of linolenic acid can lead to the formation of saturated fatty acids.
Substitution: Linolenic acid can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and molecular oxygen.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is commonly used for the reduction of linolenic acid.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products:
Oxidation Products: Hydroperoxides, aldehydes, ketones, and alcohols.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated fatty acids.
Scientific Research Applications
Linolenic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: Linolenic acid is essential for cell membrane structure and function.
Medicine: It has been studied for its potential benefits in reducing inflammation, improving cardiovascular health, and supporting brain function
Mechanism of Action
Linolenic acid is often compared with other similar fatty acids:
Linoleic Acid: An omega-6 fatty acid with two double bonds.
Oleic Acid: A monounsaturated fatty acid with one double bond.
Uniqueness of Linolenic Acid: Linolenic acid is unique due to its three double bonds, which make it highly unsaturated and reactive. This property is exploited in various industrial applications, such as the production of quick-drying oils for paints and varnishes .
Comparison with Similar Compounds
- Linoleic Acid
- Oleic Acid
- Stearic Acid
Linolenic acid’s unique structure and properties make it a valuable compound in various fields, from scientific research to industrial applications.
Properties
CAS No. |
28290-79-1 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20) |
InChI Key |
DTOSIQBPPRVQHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
melting_point |
29.5 - 30 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole-](/img/structure/B12441653.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic Acid](/img/structure/B12441661.png)
![(2R,3R,4S,5R)-2-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12441663.png)
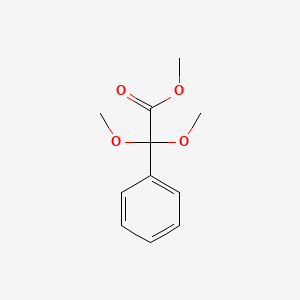
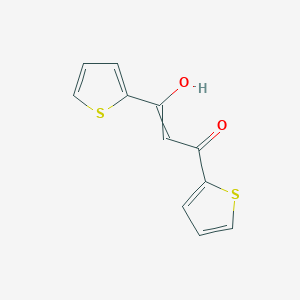
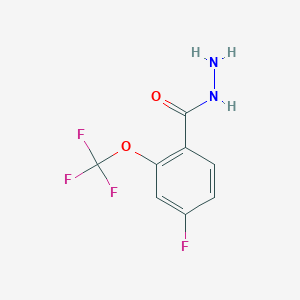


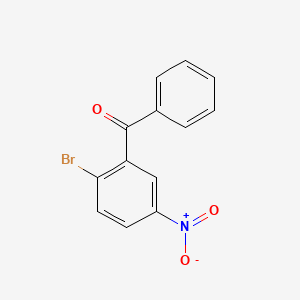
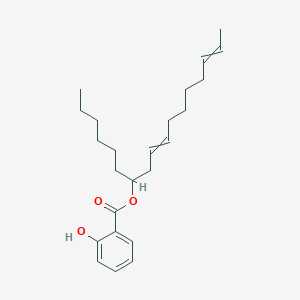
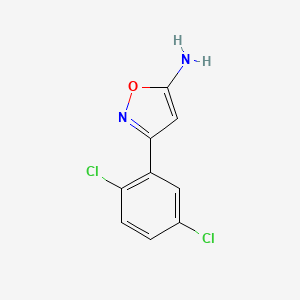
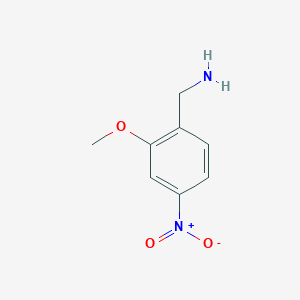
![4-(morpholin-4-yl)-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12441741.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B12441748.png)
